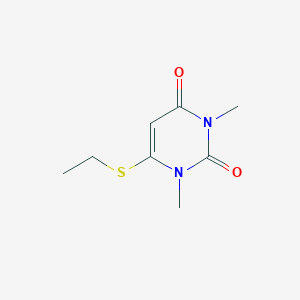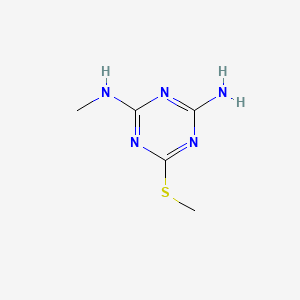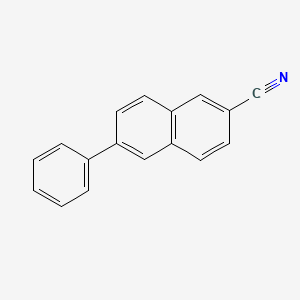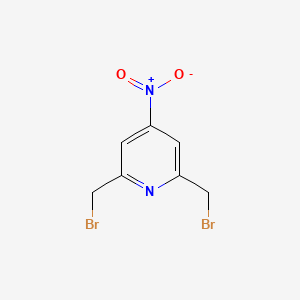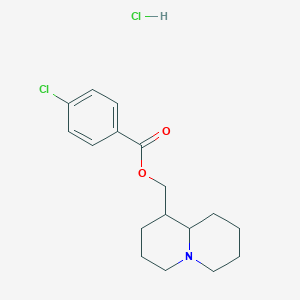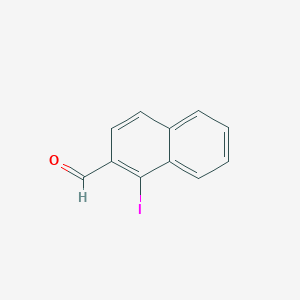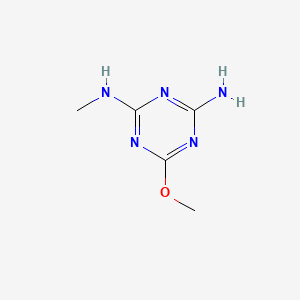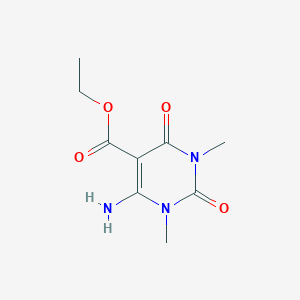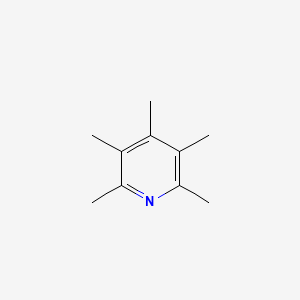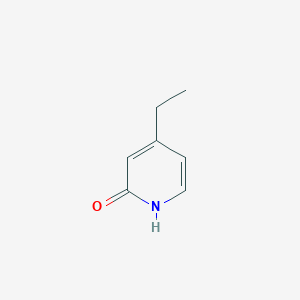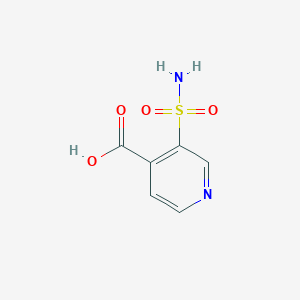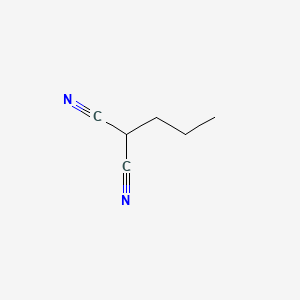
Propylmalononitrile
描述
Propylmalononitrile: is an organic compound with the chemical formula C6H8N2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a propyl group. This compound is a valuable building block in organic synthesis due to its versatile reactivity and ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions:
Dehydration of Cyanoacetamide: Propylmalononitrile can be synthesized by the dehydration of cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride.
Gas-Phase Reaction: Another method involves the gas-phase reaction of acetonitrile and cyanogen chloride, which yields malononitrile. The propyl group can then be introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale gas-phase reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Propylmalononitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield propylmalonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Propylmalonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Propylmalononitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving nitriles and their derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of propylmalononitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of derivatives.
相似化合物的比较
Malononitrile: The parent compound with two cyano groups.
Ethylmalononitrile: Similar structure with an ethyl group instead of a propyl group.
Butylmalononitrile: Similar structure with a butyl group instead of a propyl group.
Uniqueness: Propylmalononitrile is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the propyl group enhances the desired reactivity or stability of the compound.
属性
IUPAC Name |
2-propylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBXDEILUKZCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508916 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38091-73-5 | |
| Record name | Propylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



